(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an amino group and a bromomethoxyphenyl group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Similarly, its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-amino-5-[(5-chloro-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(5-fluoro-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(5-iodo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, contributes to its reactivity and potential interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-2-amino-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-8-3-2-7(12)4-6(8)5-9-10(15)14-11(13)17-9/h2-5H,1H3,(H2,13,14,15)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPAJBHOHLBCY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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